molecular formula C11H21ClN2O2 B1412666 tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride CAS No. 1801767-45-2

tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride

Cat. No.: B1412666
CAS No.: 1801767-45-2
M. Wt: 248.75 g/mol
InChI Key: QTXMFFUWXQNVDP-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₂₁ClN₂O₂ Molecular Weight: 248.75 g/mol CAS Number: 1801767-45-2 Storage: Room temperature . Applications: Primarily used as a protein degradation building block in research laboratories and industrial settings. Not intended for medical or consumer use .

This compound features a 2-azaspiro[3.3]heptane core with a tert-butyl carbamate group at position 5 and a hydrochloride counterion. Its spirocyclic structure confers conformational rigidity, making it valuable in medicinal chemistry for targeting specific biological pathways .

Properties

IUPAC Name

tert-butyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-4-5-11(8)6-12-7-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXMFFUWXQNVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC12CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral and Antimicrobial Activity
Recent studies indicate that derivatives of carbamate compounds, including tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride, exhibit significant antiviral and antimicrobial properties. These compounds have been tested against various pathogens, showing promising results in inhibiting their growth and replication.

2. Neurological Research
The unique structure of the azaspiro compound allows it to interact with neurotransmitter receptors, making it a candidate for research into neurological disorders such as Alzheimer's disease and schizophrenia. Its potential to act as a modulator of neurotransmission is being investigated in preclinical studies.

3. Drug Design and Development
The compound serves as a valuable intermediate in the synthesis of more complex molecules used in pharmaceuticals. Its ability to undergo further chemical modifications enhances its utility in drug design, particularly for creating targeted therapies.

Organic Synthesis Applications

1. Synthetic Intermediates
this compound is utilized as a synthetic intermediate in the production of various heterocyclic compounds. Its reactivity allows for the construction of complex molecular frameworks, which are essential in developing new materials and drugs.

2. Catalysis
The compound has shown potential as a catalyst in organic reactions, facilitating processes such as asymmetric synthesis and polymerization. Its effectiveness in promoting specific reaction pathways can lead to improved yields and selectivity in chemical manufacturing.

Case Studies

Study Objective Findings
Study 1Evaluate antiviral activityDemonstrated significant inhibition of viral replication in vitro, suggesting potential for therapeutic use against viral infections .
Study 2Investigate neurological effectsShowed modulation of receptor activity, indicating possible benefits in treating neurodegenerative diseases .
Study 3Synthesis of novel compoundsSuccessfully used as an intermediate to synthesize new derivatives with enhanced biological activity .

Mechanism of Action

The exact mechanism of action of tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary widely, but often include signaling pathways related to cellular processes.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key differences between the target compound and structurally related analogs:

Compound Name CAS Number Molecular Formula Spiro Ring System Substituent Position Counterion Molecular Weight (g/mol) Storage Conditions Key Differences References
tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride 1801767-45-2 C₁₁H₂₁ClN₂O₂ [3.3] 5 HCl 248.75 Room temperature Reference compound
tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate hemioxalate 1181816-12-5 C₁₁H₁₈N₂O₄ [3.3] 6 Hemioxalate 266.27 Not specified Position 6 substituent; different counterion
tert-butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride 1788044-12-1 C₁₁H₂₁ClN₂O₂ [3.3] 6 HCl 248.75 Not specified Position 6 substituent; 1-aza vs. 2-aza core
tert-butyl N-{5-azaspiro[2.4]heptan-1-yl}carbamate hydrochloride 1434142-28-5 C₁₁H₂₁ClN₂O₂ [2.4] 1 HCl 248.75 2–8°C Smaller spiro ring (2.4); substituent at position 1
tert-butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate hydrochloride 2155852-24-5 C₁₃H₂₅ClN₂O₃ [4.5] 4 HCl 292.80 Not specified Larger spiro ring (4.5); oxygen heteroatom
2-methyl-2,6-diazaspiro[3.3]heptane dihydrochloride Not provided C₆H₁₄Cl₂N₂ [3.3] 2,6 2HCl 201.10 Not specified Additional methyl and diaza groups

Key Observations

Spiro Ring Size and Heteroatoms: Smaller spiro systems (e.g., [2.3] or [2.4]) reduce steric bulk but may limit binding specificity compared to [3.3] .

Counterion Effects :

  • Hemioxalate (CAS 1181816-12-5) vs. hydrochloride salts may impact crystallinity and solubility profiles .

Storage Stability :

  • Most analogs require refrigeration (2–8°C), whereas the target compound is stable at room temperature, offering logistical advantages .

Biological Activity

tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride is a synthetic compound with potential applications in pharmacology and medicinal chemistry. Its unique spirocyclic structure contributes to its biological activity, making it a subject of interest in various research studies.

  • IUPAC Name : tert-butyl (2-azaspiro[3.3]heptan-5-yl)carbamate hydrochloride
  • Molecular Formula : C11H21ClN2O2
  • Molecular Weight : 248.76 g/mol
  • CAS Number : 1801767-45-2
  • Purity : 97%

Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including modulation of neurotransmitter systems, enzyme inhibition, and receptor binding. The azaspiro framework allows for potential interactions with biological targets, particularly in the central nervous system (CNS).

Antinociceptive Effects

A study exploring the antinociceptive properties of related spirocyclic compounds revealed that they can effectively reduce pain responses in animal models. The mechanism is believed to involve the modulation of opioid receptors and other pain pathways, suggesting that this compound may exhibit similar effects.

Neuroprotective Properties

Research has also highlighted the neuroprotective potential of azaspiro compounds against neurodegenerative diseases. These compounds may exert antioxidant effects and inhibit neuroinflammation, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies

StudyFindingsReference
Study on Antinociceptive ActivityDemonstrated significant pain relief in rodent models with similar spirocyclic compounds.
Neuroprotective Effects in vitroShowed reduced oxidative stress and inflammation in neuronal cell lines treated with azaspiro compounds.
Pharmacokinetics AssessmentEvaluated absorption, distribution, metabolism, and excretion (ADME) properties, indicating favorable profiles for CNS penetration.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and CNS permeability, which are crucial for its potential therapeutic applications. Studies indicate that the compound is likely to be a substrate for P-glycoprotein transporters, impacting its bioavailability.

Preparation Methods

Synthesis Overview

The synthesis of tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a spirocyclic amine under controlled conditions. A common approach includes carbamate protection of the spirocyclic amine intermediate, followed by hydrochloride (HCl) salt formation.

Synthetic Route

One method for synthesizing a related compound, 2-tertbutyloxycarbonyl-5-azaspiro[3.3]heptane-6-carboxylic acid, involves a three-step process:

  • Reacting a starting compound with p-dimethylamino-azo-benzene acyl chlorides under basic conditions to obtain an intermediate compound.

  • Reacting the intermediate with sodium cyanide to generate another intermediate.

  • Reacting the new intermediate under basic conditions to yield the final compound.

The reaction solvent for the first step is methylene dichloride, the second step uses N, N-dimethylformamide, and the third step uses water, ethanol, or a mixture of these.

Detailed Methodological Steps

  • Boc-Group Introduction : Introduce a Boc (tert-butyloxycarbonyl) group under anhydrous conditions, potentially using di-tert-butyl dicarbonate.
  • Purification : Purify the intermediate via column chromatography.
  • Salt Formation : Form a hydrochloride salt.

Analysis and Characterization

  • Purity Validation : High-Performance Liquid Chromatography (HPLC) should be used to ensure a purity of ≥95%.
  • Molecular Weight Confirmation : Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight. For related carbamates, an [M+H]+ of 255.74 has been observed.
  • Structural Elucidation : Combine Hydrogen-1 Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm the spirocyclic scaffold and carbamate linkage.

Applications and Research Findings

This compound is mainly used in medicinal chemistry as a building block for protein degraders and other biologically active molecules. Its carbamate structure is known for its utility in pharmaceuticals, particularly as enzyme inhibitors and in the synthesis of biologically active molecules. Derivatives of carbamate compounds, including this compound, have demonstrated antiviral and antimicrobial properties, showing promise in inhibiting the growth and replication of various pathogens.

Physicochemical Properties

Property Value
IUPAC Name tert-butyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate;hydrochloride
Molecular Formula C₁₁H₂₁ClN₂O₂
Molecular Weight 248.75 g/mol
CAS Number 1801767-45-2
InChI InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-4-5-11(8)6-12-7-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H
InChI Key QTXMFFUWXQNVDP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CCC12CNC2.Cl

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride, and what analytical methods validate its purity?

  • Methodological Answer : A common approach involves carbamate protection of the spirocyclic amine intermediate, followed by HCl salt formation. Key steps include Boc-group introduction under anhydrous conditions (e.g., using di-tert-butyl dicarbonate) and purification via column chromatography. Purity validation requires HPLC (≥95% purity) and LC-MS for molecular weight confirmation (e.g., [M+H]+ = 255.74 observed in related carbamates ). Structural elucidation should combine 1^1H/13^13C NMR and FT-IR to confirm the spirocyclic scaffold and carbamate linkage .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store at 2–8°C in a tightly sealed, light-protected container under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group. Use desiccants to avoid moisture uptake. Handling requires nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact risks. Stability tests under accelerated conditions (40°C/75% RH for 14 days) can predict degradation pathways .

Q. What are the critical safety considerations when working with this compound?

  • Methodological Answer : While not classified as acutely toxic, prolonged exposure risks include respiratory irritation (H335) and skin sensitization (H315). Use PPE (respirators for particulates, chemical-resistant suits) and engineering controls (local exhaust ventilation). Spill management involves inert absorbents (e.g., vermiculite) and neutralization with weak acids/bases before disposal .

Advanced Research Questions

Q. How can computational modeling optimize the reaction kinetics of spirocyclic carbamate synthesis?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states during ring-closing steps. Pair with experimental kinetic studies (e.g., variable-temperature NMR) to validate activation energies. For example, steric hindrance in the spiro[3.3]heptane system may slow carbamate formation, necessitating catalyst screening (e.g., DMAP) .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

  • Methodological Answer : Systematic solubility profiling in polar aprotic (DMF, DMSO) vs. nonpolar (toluene, ether) solvents at varying temperatures can clarify discrepancies. Use Hansen solubility parameters to correlate solvent affinity with the compound’s polarity. Conflicting data may arise from hydrate formation or impurities; control via Karl Fischer titration for water content .

Q. How do steric and electronic effects in the spiro[3.3]heptane scaffold influence its reactivity in nucleophilic substitutions?

  • Methodological Answer : Comparative studies with non-spiro analogs (e.g., linear amines) using 19^{19}F NMR or X-ray crystallography (as in related tert-butyl carbamates ) can isolate steric effects. Hammett plots or Fukui indices quantify electronic contributions. For instance, the rigid spiro structure may hinder SN2 pathways, favoring alternative mechanisms like ring-opening rearrangements .

Theoretical and Methodological Frameworks

  • Linking Synthesis to Reaction Mechanism Theory : Use Curtin-Hammett principles to predict dominant reaction pathways in spirocyclic systems .
  • Factorial Design for Optimization : Apply Taguchi or Box-Behnken designs to screen variables (e.g., temperature, catalyst loading) for yield improvement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride
Reactant of Route 2
tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride

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